4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 3-ethoxyphenyl group and a carboxylic acid group. It is a derivative of pyrrolidine-3-carboxylic acid, which is a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the enantioselective synthesis of highly enriched pyrrolidine-3-carboxylic acid derivatives. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:
Biology: It is used in the study of biological pathways and as a tool for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the ethoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound’s stereochemistry and functional groups play a crucial role in its biological activity.
Comparison with Similar Compounds
4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in their functional groups and biological activities.
Prolinol derivatives: These compounds share the pyrrolidine scaffold but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-10-5-3-4-9(6-10)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABAZOJTJUULSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.